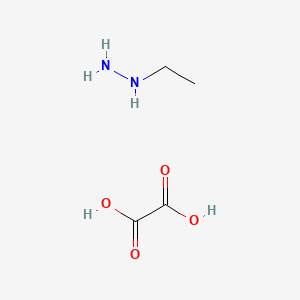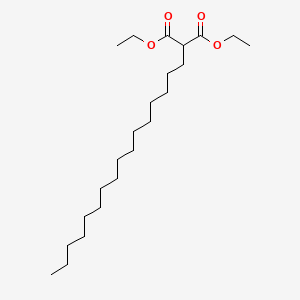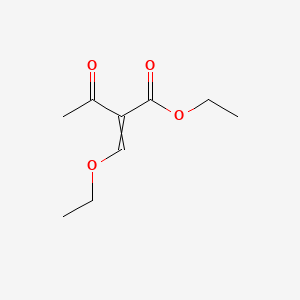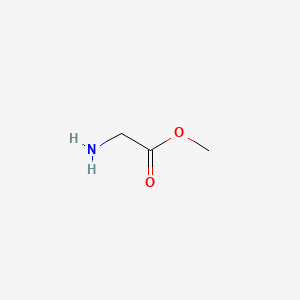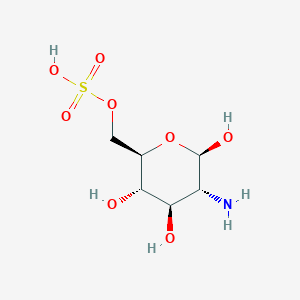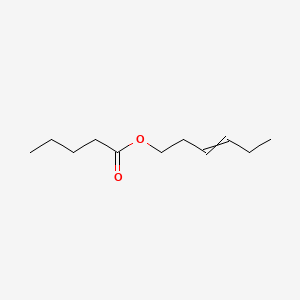
Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2)
説明
Phosphoric acid, mono(4-nitrophenyl) ester is an inhibitor that binds to the human serum albumin (HSA), thereby preventing it from binding to the transcriptional regulatory protein. This leads to a decrease in the activity of this protein and consequently less inhibition of gene expression . It is also a chromogenic substrate used with ELISA and spectrophotometric assays for acid and alkaline phosphatase .
Molecular Structure Analysis
The chemical formula for Nitrophenylphosphoric acid is C12H16N2O4P. The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Nitrophenylphosphoric acid undergoes a hydrolysis reaction with water to form 4-nitrophenol and phosphoric acid. More detailed information about its chemical reactions is not available in the search results.科学的研究の応用
Chromogenic Substrate for Enzyme Assays
Phosphoric acid, mono(4-nitrophenyl) ester: is widely used as a chromogenic substrate in enzyme assays, particularly for acid and alkaline phosphatase . When these enzymes catalyze the hydrolysis of the ester, a yellow-colored product (4-nitrophenol) is formed, which can be quantitatively measured using spectrophotometry. This application is crucial in clinical diagnostics and research to measure enzyme activity levels.
Environmental Monitoring
The compound’s ability to act as a substrate for various phosphatases makes it valuable in environmental monitoring. Researchers have utilized it to detect the presence and activity of organophosphorus pesticides, which are hydrolyzed by phosphatases . This application is significant for assessing the biodegradation of pesticides and ensuring environmental safety.
Biofilm Analysis
In microbiology, the compound is employed to study biofilm formation, particularly in pathogenic bacteria like Staphylococcus aureus . The enzymatic activity within the biofilm can be assessed using this compound, providing insights into biofilm dynamics and potential therapeutic targets.
Nanomaterials Research
Phosphoric acid, mono(4-nitrophenyl) ester: has been used to explore the phosphatase-like activity of nanomaterials, such as nanoceria rods . These studies are pivotal for developing new materials with enzymatic properties, which can have applications in biosensing and nanomedicine.
Drug Discovery
The compound’s interaction with enzymes like calcineurin is of interest in drug discovery. By studying its substrate specificity and enzyme inhibition, researchers can design novel inhibitors that may lead to new therapeutic agents for diseases where phosphatase activity is a factor.
Analytical Chemistry
In analytical chemistry, the compound is used for the colorimetric analysis of enzyme activity. It serves as a model substrate to study the kinetics of enzymatic reactions and to develop new analytical methods for detecting enzyme activity .
作用機序
特性
IUPAC Name |
cyclohexanamine;(4-nitrophenyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNNUYCXODNFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886005 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine;(4-nitrophenyl) dihydrogen phosphate | |
CAS RN |
52483-84-8 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052483848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl dihydrogen phosphate, compound with cyclohexylamine (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



